Conopressin S

Description

BenchChem offers high-quality Conopressin S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Conopressin S including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

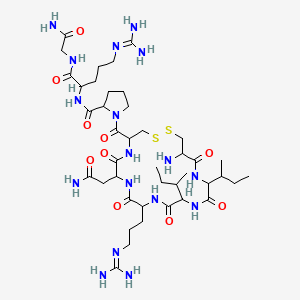

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-13,16-di(butan-2-yl)-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H73N17O10S2/c1-5-20(3)30-37(66)53-24(11-8-14-50-41(47)48)34(63)54-25(16-28(43)59)35(64)55-26(19-70-69-18-22(42)32(61)56-31(21(4)6-2)38(67)57-30)39(68)58-15-9-12-27(58)36(65)52-23(10-7-13-49-40(45)46)33(62)51-17-29(44)60/h20-27,30-31H,5-19,42H2,1-4H3,(H2,43,59)(H2,44,60)(H,51,62)(H,52,65)(H,53,66)(H,54,63)(H,55,64)(H,56,61)(H,57,67)(H4,45,46,49)(H4,47,48,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIFAUSRCYILTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H73N17O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core of Conopressin S: A Technical Guide for Researchers

An In-depth Examination of the Primary Sequence, Experimental Determination, and Biological Function of a Vasopressin/Oxytocin-like Conopeptide

Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, represents a significant molecule of interest for researchers in neuroscience and drug development.[1] As a member of the vasopressin/oxytocin (B344502) superfamily of peptides, its structural and functional characteristics offer a unique perspective on the evolution and pharmacology of this important class of signaling molecules. This technical guide provides a comprehensive overview of the primary sequence of Conopressin S, the methodologies employed for its characterization, and its known biological activities and signaling pathways.

Primary Sequence and Structural Characteristics

Conopressin S is a cyclic nonapeptide with the primary amino acid sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 . A disulfide bond between the two cysteine residues at positions 1 and 6 forms a cyclic hexapeptide ring, a characteristic feature of the vasopressin/oxytocin peptide family. The C-terminus is amidated, which is crucial for its biological activity.

Experimental Protocols for Sequence Determination and Synthesis

The determination and validation of the primary sequence of Conopressin S and other conopeptides involve a combination of protein purification, sequencing techniques, and chemical synthesis.

Purification of Native Conopressin S

A representative workflow for the purification of Conopressin S from the crude venom of Conus striatus is outlined below.

A detailed protocol for the purification of conopeptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is presented in the following table.[2][3][4][5][6]

| Parameter | Description |

| Column | C18 silica-based column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm for analytical or larger for preparative). |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |

| Mobile Phase B | 0.1% TFA in acetonitrile (B52724). |

| Gradient | A linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% B over 60 minutes). |

| Flow Rate | Typically 1 mL/min for analytical columns. |

| Detection | UV absorbance at 214 nm and 280 nm. |

| Fraction Collection | Fractions corresponding to absorbance peaks are collected for further analysis. |

Primary Sequence Determination

The amino acid sequence of the purified peptide is determined using a combination of Edman degradation and mass spectrometry.

Edman Degradation Protocol: This method sequentially removes amino acid residues from the N-terminus of the peptide.

| Step | Procedure |

| 1. Coupling | The N-terminal amino group of the peptide is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative. |

| 2. Cleavage | The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact. |

| 3. Conversion | The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid. |

| 4. Identification | The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards. |

| 5. Repetition | The cycle is repeated on the shortened peptide to determine the sequence. |

Mass Spectrometry Protocol: This technique provides the molecular mass of the peptide and can be used for sequencing through fragmentation analysis.

| Parameter | Description |

| Ionization Method | Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI). |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Ion Trap. |

| Analysis Mode | Intact mass analysis to confirm the molecular weight. Tandem mass spectrometry (MS/MS) for fragmentation and sequencing. |

| Fragmentation Method | Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD). |

| Data Analysis | The fragmentation pattern is analyzed to deduce the amino acid sequence. |

Solid-Phase Peptide Synthesis

To confirm the determined sequence and to produce larger quantities for biological assays, Conopressin S is chemically synthesized, typically using solid-phase peptide synthesis (SPPS).

Biological Activity and Signaling Pathways

Conopressin S, being a vasopressin/oxytocin-like peptide, is known to exert its effects by interacting with G-protein coupled receptors (GPCRs), specifically the vasopressin and oxytocin receptors.[2][7]

Receptor Binding and Functional Assays

The biological activity of Conopressin S is characterized through receptor binding assays to determine its affinity for various receptor subtypes and functional assays to measure its agonistic or antagonistic effects.

Receptor Binding Assay Protocol:

| Parameter | Description |

| Receptor Source | Cell membranes from cell lines stably expressing the human vasopressin (V1a, V1b, V2) or oxytocin (OT) receptors. |

| Radioligand | A radiolabeled ligand with high affinity for the receptor (e.g., [3H]-Arginine Vasopressin). |

| Assay Principle | Competitive binding assay where unlabeled Conopressin S competes with the radioligand for binding to the receptor. |

| Measurement | The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated to determine the binding affinity of Conopressin S. |

Functional Assay (Calcium Mobilization) Protocol:

| Parameter | Description |

| Cell Line | A cell line expressing the target receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). |

| Stimulation | Cells are stimulated with varying concentrations of Conopressin S. |

| Measurement | Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope. |

| Data Analysis | The dose-response curve is plotted to determine the EC50 (half-maximal effective concentration) for agonistic activity or IC50 (half-maximal inhibitory concentration) for antagonistic activity. |

Signaling Pathways

Upon binding to vasopressin (V1a) or oxytocin receptors, Conopressin S is expected to activate the Gq/11 G-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Quantitative Data Summary

| Parameter | Typical Value Range | Method |

| Molecular Weight | ~1000-1100 Da | Mass Spectrometry |

| Binding Affinity (Ki) | nM to µM range | Radioligand Binding Assay |

| Functional Potency (EC50/IC50) | nM to µM range | Calcium Mobilization Assay |

Conclusion

Conopressin S stands as a compelling subject for further investigation. Its unique amino acid sequence within the vasopressin/oxytocin framework provides a valuable tool for probing the structure-function relationships of these receptors. The detailed methodologies and conceptual workflows presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to explore the therapeutic potential of this and other related conopeptides. Future studies focusing on the precise receptor subtype selectivity and in vivo effects of Conopressin S will be crucial in elucidating its physiological role and potential as a pharmacological lead.

References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. pharmtech.com [pharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Pharmacological Profile of Conopressin S from Conus striatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S, a nonapeptide belonging to the vasopressin/oxytocin (B344502) superfamily, was first isolated from the venom of the fish-hunting cone snail, Conus striatus. This technical guide provides a comprehensive overview of the discovery, biochemical characterization, and pharmacological properties of Conopressin S. Detailed experimental protocols for its isolation and characterization are presented, alongside a quantitative analysis of its binding affinities to human vasopressin and oxytocin receptors. Furthermore, this guide elucidates the known signaling pathways activated by Conopressin S, offering valuable insights for researchers in pharmacology and drug development.

Introduction

The venoms of cone snails (Conus species) are a rich source of novel, pharmacologically active peptides known as conotoxins. These peptides have garnered significant interest in the scientific community for their high specificity and potency in targeting various ion channels and receptors. Among these, the conopressins are a family of vasopressin and oxytocin analogs. Conopressin S, isolated from Conus striatus, was one of the first of this family to be characterized, revealing a unique molecular structure with significant therapeutic potential.[1][2] This document serves as a detailed technical resource on the discovery and foundational scientific understanding of Conopressin S.

Discovery and Initial Characterization

Isolation and Purification of Conopressin S

Conopressin S was first isolated from the venom of Conus striatus by Cruz et al. in 1987.[1] The purification process involved a multi-step chromatographic approach.

Experimental Protocol: Isolation and Purification

-

Venom Extraction: Crude venom was extracted from the venom ducts of Conus striatus specimens.

-

Initial Fractionation: The crude venom was subjected to gel filtration chromatography on a Sephadex G-25 column to separate components based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing peptides of the approximate size of Conopressin S were then purified by RP-HPLC on a C18 column. A linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid was typically used for elution.

-

Bioassay-Guided Fractionation: Throughout the purification process, fractions were tested for biological activity. Intracerebral injection into mice was used as a bioassay, with a characteristic scratching and grooming behavior indicating the presence of conopressin-like peptides.[3]

Structure Elucidation

The primary structure of Conopressin S was determined by Edman degradation sequencing.[1]

Amino Acid Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2[1]

This sequence reveals a nine-amino-acid peptide with a disulfide bridge between the two cysteine residues, forming a cyclic structure, a characteristic feature of the vasopressin/oxytocin peptide family.[1]

Pharmacological Properties

Conopressin S exerts its effects by interacting with vasopressin and oxytocin G-protein coupled receptors (GPCRs).[4]

Receptor Binding Affinities

The binding affinity of synthetic Conopressin S to human vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors has been determined through competitive binding assays.

Experimental Protocol: Receptor Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the human V1a, V1b, V2, or OT receptors were prepared.

-

Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) was incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled Conopressin S.

-

Separation and Scintillation Counting: Bound and free radioligand were separated by rapid filtration, and the amount of bound radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: The concentration of Conopressin S that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).

Table 1: Binding Affinities (Ki, nM) of Conopressin S for Human Vasopressin and Oxytocin Receptors

| Receptor | Ki (nM) |

| V1a | 827 ± 76 |

| V1b | 8.3 ± 1.6 |

| V2 | >10,000 |

| OT | 175 ± 13 |

Data from Dutertre et al., 2008.

Functional Activity and Signaling Pathways

Conopressin S acts as an agonist at vasopressin and oxytocin receptors, initiating intracellular signaling cascades. The specific G-protein coupling and second messenger systems activated by Conopressin S are inferred from the known signaling of the receptors it targets.

-

V1a and V1b Receptors: These receptors are known to couple to Gq/11 proteins.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

-

OT Receptor: The oxytocin receptor also primarily couples to Gq/11, leading to the activation of the PLC-IP3-Ca2+ signaling pathway.[5]

-

V2 Receptor: This receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] Based on its very low binding affinity, Conopressin S is not expected to be a potent activator of the V2 receptor.

Experimental Protocol: Intracellular Calcium Mobilization Assay

-

Cell Culture: Cells stably expressing the V1a, V1b, or OT receptor are cultured.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Conopressin S is added to the cells, and changes in intracellular calcium concentration are monitored using a fluorescence plate reader.

-

Data Analysis: The effective concentration of Conopressin S that produces 50% of the maximal response (EC50) is calculated.

Experimental Protocol: cAMP Assay

-

Cell Culture: Cells stably expressing the V2 receptor are cultured.

-

Stimulation: Cells are treated with varying concentrations of Conopressin S in the presence of a phosphodiesterase inhibitor.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay or a biosensor-based assay.[8]

-

Data Analysis: The EC50 value for cAMP production is determined.

Visualizing Workflows and Pathways

Experimental Workflow for Conopressin S Discovery

Signaling Pathway of Conopressin S at V1a/V1b/OT Receptors

Conclusion

Conopressin S stands as a pioneering discovery in the field of conotoxins, highlighting the vast therapeutic potential held within cone snail venoms. Its unique pharmacological profile, characterized by its interaction with vasopressin and oxytocin receptors, makes it a valuable tool for studying the physiology of these systems and a potential lead for the development of novel therapeutics. This guide provides a foundational understanding of Conopressin S, from its initial discovery to its molecular mechanisms of action, to aid researchers in their ongoing exploration of this fascinating peptide.

References

- 1. Invertebrate vasopressin/oxytocin homologs. Characterization of peptides from Conus geographus and Conus straitus venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. qyaobio.com [qyaobio.com]

- 5. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipase C - Wikipedia [en.wikipedia.org]

- 7. Sustained phospholipase C stimulation of H9c2 cardiomyoblasts by vasopressin induces an increase in CDP-diacylglycerol synthase 1 (CDS1) through protein kinase C and cFos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous function of Conopressin S

An In-depth Technical Guide to the Endogenous Function of Conopressin S

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressin S is a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus.[1][2] As a member of the vasopressin/oxytocin (B344502) neurohormone family, it exhibits significant structural and functional homology to these mammalian peptides.[3] While initially identified as a toxin, evidence suggests conopressins also serve as endogenous neurotransmitters and neuromodulators within molluscan nervous systems, regulating a variety of physiological processes.[3][4] This document provides a comprehensive overview of the known endogenous functions of Conopressin S, its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its activity. It is intended to serve as a technical resource for researchers exploring neuropeptide function and developing novel therapeutics targeting G-protein coupled receptors (GPCRs).

Molecular Profile and Structure

Conopressin S is a cyclic nonapeptide with the primary sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, featuring a disulfide bridge between the two cysteine residues at positions 1 and 6.[3][5] This structural motif, a six-membered ring with a three-residue C-terminal tail, is characteristic of the vasopressin/oxytocin superfamily.[2] Unlike mammalian vasopressin and oxytocin, Conopressin S possesses a positively charged Arginine at position 4 within the cyclic core, a feature that influences its receptor binding profile.[4]

Molecular Interactions and Signaling Pathways

Conopressin S exerts its biological effects by interacting with vasopressin and oxytocin G-protein coupled receptors (GPCRs).[3][6] Its binding affinity varies across the different human receptor subtypes, showing a distinct pharmacological profile.[7] The interaction of Conopressin S with these receptors initiates intracellular signaling cascades that mediate its physiological effects.

Receptor Binding Affinity

The binding affinity of Conopressin S to human vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors has been quantified through competitive radioligand displacement assays. The data reveals a preference for the V1b receptor, with significantly lower affinity for the V1a receptor and negligible binding to the V2 receptor.[7][8]

Table 1: Binding Affinities (Ki) of Conopressin S at Human Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Vasopressin V1a | 827 ± 76[7][8] |

| Vasopressin V1b | 8.3 ± 1.6[7][8] |

| Vasopressin V2 | > 10,000[7][8] |

| Oxytocin (OTR) | 175 ± 13[7][8] |

Intracellular Signaling

The activation of vasopressin and oxytocin receptors by ligands like Conopressin S triggers distinct downstream signaling pathways depending on the G-protein to which the receptor is coupled.

-

Gq/11-Coupled Receptors (V1a, V1b, OTR): Ligand binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[9]

-

Gs-Coupled Receptors (V2): Ligand binding activates Adenylyl Cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[9]

References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qyaobio.com [qyaobio.com]

- 4. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Untapped Potential of Cone Snail Venom Peptides: Conopressin’s Modulation of Oxytocin and Vasopressin Hormone Receptors [scholarsbank.uoregon.edu]

- 7. researchgate.net [researchgate.net]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structural Characteristics of the Conopressin S Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural features of Conopressin S, a nonapeptide from the venom of the marine cone snail Conus striatus. This peptide is a member of the vasopressin/oxytocin (B344502) superfamily and is of significant interest due to its interaction with their corresponding G-protein coupled receptors.

Primary Structure and Core Features

Conopressin S is a disulfide-poor conopeptide with a single disulfide bond.[1] Its primary sequence is composed of nine amino acids with an amidated C-terminus.

Table 1: Amino Acid Sequence of Conopressin S

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |

| Amino Acid | Cys | Ile | Ile | Arg | Asn | Cys | Pro | Arg | Gly-NH₂ |

A key structural feature of Conopressin S is the disulfide bridge between the cysteine residues at positions 1 and 6, which forms a 20-membered disulfide ring.[1] This cyclic core is crucial for its biological activity. The exocyclic "tail" consists of the final three amino acids (Pro-Arg-Gly-NH₂).

Three-Dimensional Conformation

The three-dimensional structure of conopressins, including analogs very similar to Conopressin S, has been determined by solution Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a relatively defined structure for the cyclic portion of the peptide, while the C-terminal tail exhibits greater flexibility.

While a specific, publicly available PDB entry and detailed structural statistics table for Conopressin S were not identified, data from closely related conopressin analogs, such as Mo1033 and DR4-Mo1033, provide valuable insights into its conformational properties.[2]

Table 2: Representative NMR Structural Statistics for Conopressin Analogs

| Parameter | Mo1033 | DR4-Mo1033 |

| Backbone RMSD (Å) | 0.73 ± 0.14 | 0.87 ± 0.17 |

| Heavy Atom RMSD (Å) | Not Reported | Not Reported |

| Disulfide Bond Dihedral Angle (χ¹) | -84.6° (NMR-derived) | Not Reported |

| Proline (Cys⁶-Pro⁷) Conformation | trans | trans |

Data derived from studies on conopressin analogs Mo1033 and DR4-Mo1033, which share high sequence homology with Conopressin S.[2]

The dihedral angle of the disulfide bond in conopressin analogs is consistently found to be within the expected range of ±90° ±20°.[2] The trans conformation of the Cys⁶-Pro⁷ peptide bond is a common feature observed in these peptides.[2]

Experimental Protocols

The structural characterization of Conopressin S and its analogs involves a series of sophisticated experimental procedures.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of Conopressin S.

Protocol for Solid-Phase Peptide Synthesis (SPPS) and Purification:

-

Resin Preparation: A suitable resin, such as Rink Amide resin for a C-terminal amide, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed by treatment with a 20% piperidine (B6355638) in DMF solution.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed to completion.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

-

Final Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide powder.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Experimental Workflow for NMR Structure Determination

Caption: Workflow for determining peptide structure using 2D NMR.

Protocol for 2D NMR Structure Determination:

-

Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.

-

Data Acquisition: A series of 2D NMR experiments are performed, including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (if isotopically labeled).

-

-

Data Processing: The raw NMR data is processed (Fourier transformation, phase correction, baseline correction) using appropriate software.

-

Resonance Assignment: The individual proton and other nuclei signals are assigned to specific atoms in the peptide sequence.

-

Restraint Generation: NOESY cross-peaks are integrated to generate distance restraints. Dihedral angle restraints can be derived from coupling constants (e.g., ³J(HN,Hα)) measured from 1D or 2D spectra.

-

Structure Calculation: The distance and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using parameters such as Ramachandran plots and RMSD values.

Logical Flow for Peptide Sequencing by Tandem MS

Caption: Logical flow of tandem mass spectrometry for peptide sequencing.

Protocol for de novo Peptide Sequencing by Tandem Mass Spectrometry:

-

Sample Introduction and Ionization: The purified peptide is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

MS1 Scan: A first mass scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion).

-

Precursor Ion Selection: The precursor ion of interest is isolated in the first mass analyzer.

-

Fragmentation: The selected precursor ion is fragmented in a collision cell through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

MS2 Scan: The resulting fragment ions are separated in the second mass analyzer based on their m/z ratios.

-

Spectrum Generation: A tandem mass spectrum (MS/MS) is generated, plotting the relative abundance of the fragment ions against their m/z values.

-

De Novo Sequencing: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the fragment ion series (typically b- and y-ions).

Receptor Interaction and Signaling Pathways

Conopressin S is an analog of vasopressin and oxytocin and interacts with their receptors, which are G-protein coupled receptors (GPCRs).[1][4] The specific downstream signaling pathways are dependent on the receptor subtype (V1a, V2, or Oxytocin receptor) and the G-protein they couple to.

The V1a and oxytocin receptors primarily couple to Gq/11 proteins.[5]

Caption: Gq signaling pathway for V1a and Oxytocin receptors.

Upon binding of Conopressin S, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a cellular response.[5]

The V2 receptor couples to Gs proteins.[6]

Caption: Gs signaling pathway for the Vasopressin V2 receptor.

Binding of Conopressin S to the V2 receptor activates the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[6]

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qyaobio.com [qyaobio.com]

- 4. bachem.com [bachem.com]

- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 6. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]

Evolutionary origin of Conopressin peptides

An In-depth Technical Guide on the Evolutionary Origin of Conopressin Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conopressins, a family of nonapeptide toxins found in the venom of marine cone snails, are members of the ancient and widespread vasopressin/oxytocin (B344502) (VP/OT) neuropeptide superfamily. Their structural and functional similarity to vertebrate neurohypophysial hormones has made them a subject of intense research, not only for their therapeutic potential but also for the evolutionary insights they provide. This technical guide delves into the evolutionary origins of conopressin peptides, detailing their phylogenetic relationships, genetic architecture, and the experimental methodologies used to elucidate their history. By understanding the evolutionary trajectory of these molecules, from a common bilaterian ancestor to a component of a predatory venom, we can better appreciate their functional diversification and potential for pharmacological innovation.

Evolutionary Phylogeny of the Vasopressin/Oxytocin Superfamily

The evolutionary history of conopressin is deeply rooted in the vasopressin/oxytocin (VP/OT) superfamily, which is believed to have originated in a common ancestor of all bilaterian animals over 600 million years ago.[1][2][3] Invertebrates typically possess a single gene encoding a VP/OT-type peptide.[1][2][4] The divergence into two distinct peptide lineages—vasopressin and oxytocin—is the result of a gene duplication event that occurred early in the evolution of jawed vertebrates.[2][5]

Conopressins are considered vasopressin-related peptides.[5][6] The discovery of Lys-conopressin G and Arg-conopressin S in the venom of Conus snails provided the first definitive molecular evidence of VP/OT-type peptides in invertebrates, highlighting the ancient origins of this neuropeptide family.[2] While most invertebrates have a single gene, some cephalopods, like the common octopus (Octopus vulgaris), possess two distinct VP/OT peptides (octopressin and cephalotocin), suggesting that clade-specific gene duplications have occurred independently outside of the vertebrate lineage.[1][7][8] The presence of conopressin in cone snail venom is a fascinating example of neuropeptide evolution, where an endogenous hormone has been repurposed as a toxin.[9]

Gene and Precursor Architecture

The evolutionary link between conopressins and the broader VP/OT superfamily is strongly supported by the conserved structure of their precursor proteins. Cloning of the cDNA for a conopressin precursor in the mollusc Lymnaea stagnalis revealed an architecture remarkably similar to that of vertebrate preprovasopressin. This precursor, preproconopressin, consists of several key domains in sequence: a signal peptide, the conopressin nonapeptide, a C-terminal amidation signal (Gly), a pair of basic residues for cleavage, and a neurophysin domain.[6]

The neurophysin domain is particularly significant, as it is a characteristic feature of VP/OT precursors, responsible for binding the nonapeptide hormone during transport and secretion.[1] The Lymnaea neurophysin shares high sequence identity with its vertebrate counterparts, including the conservation of all 14 cysteine residues.[6] This striking conservation of the prohormone organization demonstrates that this structure was present in the common ancestor of vertebrates and invertebrates.[6]

Data Presentation: Conopressin Sequence Diversity

Conopressins exhibit significant sequence variation, which is a hallmark of venom peptides evolving under positive selection pressure. However, they retain the core framework of the VP/OT superfamily, including the disulfide bridge between Cys1 and Cys6. Unlike vertebrate vasopressin and oxytocin, many conopressins feature a positively charged residue (Arg or Lys) at position 4.[3][9][10] Some recently discovered variants show even more unusual substitutions, such as a charge inversion at the critical position 8.[9]

| Peptide Name | Sequence (C1-C6 bridge) | Origin | Key Features |

| Arginine Vasopressin (AVP) | C Y F Q N C P R G-NH₂ | Mammals | Basic residue (Arg) at position 8.[1] |

| Oxytocin (OT) | C Y I Q N C P L G-NH₂ | Mammals | Hydrophobic residue (Leu) at position 8.[1] |

| Lys-Conopressin G | C F I R N C P K G-NH₂ | Conus geographus, Lymnaea | Basic residue (Lys) at position 8; Arg at position 4.[2][9] |

| Arg-Conopressin S | C I I R N C P R G-NH₂ | Conus striatus | Basic residue (Arg) at position 8; Arg at position 4.[2] |

| Conopressin-T | C L I T N C P L G-NH₂ | Conus tulipa | Antagonist; Pro at position 7 replaced by Leu.[3][9] |

| Conopressin-M1 | C F P R N C P D S-NH₂ | Conus miliaris | Pro at position 3; Negatively charged Asp at position 8.[9] |

| Conopressin-M2 | C F I R N C P D S-NH₂ | Conus miliaris | Negatively charged Asp at position 8.[9] |

Conopressin Receptor Signaling

Conopressins exert their biological effects by binding to G-protein coupled receptors (GPCRs) of the vasopressin/oxytocin family.[9][11][12] These receptors are canonical seven-transmembrane proteins.[10] Depending on the specific peptide and receptor subtype, conopressins can act as either agonists or antagonists.[12]

Upon agonist binding, the receptor undergoes a conformational change, activating intracellular G-proteins. The VP/OT receptor family is known to couple to different G-proteins, primarily Gq/11 or Gs. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that mediates many of the peptide's physiological effects, such as muscle contraction.[8]

Experimental Protocols

The study of conopressin evolution relies on a combination of molecular biology, biochemistry, and bioinformatics techniques. Below are overviews of key experimental protocols.

Protocol: Peptide Identification via Neuropeptidomics

This workflow is used to identify and sequence endogenous peptides directly from biological samples like venom ducts or neural tissue.[13][14]

-

Tissue Extraction: Homogenize tissue (e.g., Conus venom duct) in an acidic extraction buffer to preserve peptides and precipitate larger proteins. Centrifuge to collect the supernatant.

-

Peptide Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide fraction. Elute peptides with a high-organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Chromatographic Separation: Separate the complex peptide mixture using reversed-phase high-performance liquid chromatography (RP-HPLC), often in a two-dimensional setup for greater resolution.[14]

-

Mass Spectrometry (MS) Analysis:

-

Introduce the separated peptides into a mass spectrometer via electrospray ionization (ESI).

-

Perform an initial full scan (MS1) to determine the mass-to-charge (m/z) ratios of all eluting peptides.

-

Use a data-dependent acquisition (DDA) method: the instrument automatically selects the most abundant precursor ions from the MS1 scan for fragmentation.[14][15]

-

Generate tandem MS (MS/MS or MS2) spectra for the selected ions. These spectra show the fragment ions, which reveal the amino acid sequence.[13]

-

-

Data Analysis:

-

Use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra against a protein sequence database (e.g., NCBI, UniProt, or a custom transcriptome-derived database).

-

Alternatively, use de novo sequencing to infer the peptide sequence directly from the mass differences between fragment ions in the MS/MS spectrum.[14]

-

Protocol: Phylogenetic Analysis

This protocol is used to infer the evolutionary relationships between conopressin genes and other members of the VP/OT superfamily.

-

Sequence Acquisition: Obtain nucleotide or amino acid sequences for conopressin precursors and other VP/OT precursors from databases like GenBank or from sequencing experiments.

-

Multiple Sequence Alignment (MSA): Align the sequences using a program like ClustalW or MAFFT. The alignment is crucial for identifying homologous positions and requires manual inspection and refinement.

-

Phylogenetic Model Selection: Use statistical methods (e.g., Akaike Information Criterion in programs like ModelTest) to determine the best-fit model of molecular evolution for the aligned data.

-

Tree Inference: Construct the phylogenetic tree using a method such as:

-

Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the probability of observing the given sequence data.[16][17] Programs like RAxML or PhyML are commonly used.

-

Bayesian Inference: A method that uses a probabilistic framework to generate a posterior probability distribution of possible trees.

-

-

Assessing Tree Reliability: Calculate statistical support for the nodes (branches) in the tree, typically using bootstrapping for ML trees or posterior probabilities for Bayesian trees.[16][17]

-

Visualization: Use software like FigTree or iTOL to visualize and annotate the final phylogenetic tree.

Conclusion and Future Directions

The evolutionary journey of conopressins from an ancestral neurohormone to a diverse arsenal (B13267) of venom peptides is a compelling narrative of molecular adaptation. The conserved gene structure confirms their deep connection to the vertebrate VP/OT system, while their sequence diversity showcases the rapid evolution characteristic of toxin superfamilies. For drug development professionals, conopressins represent a naturally selected library of ligands that have been optimized over millions of years to interact with VP/OT receptors. Their ability to act as selective agonists or antagonists makes them valuable leads for developing novel therapeutics targeting a wide range of conditions, from cardiovascular disorders to social and behavioral impairments.[3][12] Future research, combining advanced peptidomics, structural biology, and high-throughput functional screening, will continue to unlock the untapped pharmacological potential of these remarkable peptides.

References

- 1. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]

- 2. Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-related conopressin is the only member present in Lymnaea, and is involved in the control of sexual behavior | Semantic Scholar [semanticscholar.org]

- 5. Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-related conopressin is the only member present in Lymnaea, and is involved in the control of sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution of the vasopressin/oxytocin superfamily: characterization of a cDNA encoding a vasopressin-related precursor, preproconopressin, from the mollusc Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel evolutionary lineages of the invertebrate oxytocin/vasopressin superfamily peptides and their receptors in the common octopus (Octopus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel evolutionary lineages of the invertebrate oxytocin/vasopressin superfamily peptides and their receptors in the common octopus (Octopus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. qyaobio.com [qyaobio.com]

- 12. The Untapped Potential of Cone Snail Venom Peptides: Conopressin’s Modulation of Oxytocin and Vasopressin Hormone Receptors [scholarsbank.uoregon.edu]

- 13. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptidomics for the discovery and characterization of neuropeptides and hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Behavioral effects of Conopressin S in animal models

An In-depth Technical Guide: Behavioral Effects of Conopressin S in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopressin S, a nonapeptide originally isolated from the venom of the marine cone snail Conus striatus, is a structural and functional analog of the mammalian neurohypophyseal hormones, vasopressin (AVP) and oxytocin (B344502) (OT).[1][2] Belonging to the vasopressin/oxytocin peptide family, conopressins are characterized by a single disulfide bond creating a six-membered ring and a three-residue C-terminal tail.[3] Due to their high sequence homology with AVP and OT, which are potent regulators of social and emotional behaviors, conopressins have garnered significant interest for their potential to modulate neural circuits and behaviors in animal models.[4][5] This technical guide provides a comprehensive overview of the known behavioral effects of Conopressin S and its analogs in animal models, details the experimental protocols used for their study, and elucidates the underlying signaling pathways.

Behavioral Effects of Conopressin S and Analogs

The behavioral effects of conopressins are primarily mediated through their interaction with vasopressin and oxytocin receptors, specifically the vasopressin V1a receptor (V1aR) and the oxytocin receptor (OTR).[3][6] The observed behaviors are diverse, ranging from motor effects to complex social and anxiety-related responses.

Grooming and Scratching Behavior

One of the most consistently reported behavioral effects following central administration of conopressins in rodents is the induction of excessive grooming and scratching.[1][6] Intracerebroventricular (ICV) injection of conopressins, including Lys-conopressin-G, a close analog of Conopressin S, induces a dose-dependent increase in scratching and grooming behavior in mice.[1][7] This "scratcher" peptide effect is a hallmark of conopressin activity and is also observed with vasopressin administration.[8] Studies suggest that this behavior is mediated by the V1aR, as oxytocin-induced scratching is absent in V1aR knockout mice but present in OTR knockout mice.[9] The preoptic area of the hypothalamus has been identified as a key site for AVP-induced grooming behavior.[7]

Locomotor Activity

The effects of conopressins on locomotor activity appear to be varied and dependent on the specific analog and dosage. For instance, studies with truncated conopressin analogs have shown that some can reduce locomotory activity in mice.[6] In contrast, vasopressin, acting in the brain stem, can have an inhibitory effect on motor activity.[10] In the nudibranch Berghia stephanieae, exposure to conopressin resulted in a significant decrease in locomotion.[11]

Social and Anxiety-Related Behaviors

Given the established role of the vasopressin and oxytocin systems in regulating social behavior and anxiety, conopressins are valuable tools for probing these functions.[4][12] The vasopressin system, in particular, is linked to anxiety-like behaviors, with AVP generally considered anxiogenic.[12] Studies in vasopressin-deficient Brattleboro rats show reduced anxiety-like behavior, supporting the anxiogenic role of AVP.[13] While direct studies of Conopressin S in standardized anxiety models like the elevated plus-maze are not extensively detailed in the available literature, its action on V1a receptors suggests it could modulate anxiety. Systemic administration of a V1aR antagonist produces anxiolytic-like effects in the elevated plus maze test in rats.[14]

Quantitative Data Presentation

The following tables summarize the quantitative findings on the behavioral effects of conopressins and related peptides from various animal model studies.

Table 1: Effects of Conopressin Analogs on Locomotion, Grooming, and Scratching in Mice

| Peptide | Dose (Intracranial) | Behavioral Outcome | Species/Strain | Reference(s) |

| Tr-Mo976 (Truncated Conopressin) | Not specified | High grooming and scratching behavior | Swiss Webster Mice | [6] |

| Tr-Mo977 (Truncated Conopressin) | Not specified | Reduced locomotory activity | Swiss Webster Mice | [6] |

| Lys-conopressin-G | Not specified | Dose-dependent scratching activity | Mice | [1] |

| Arginine Vasopressin (AVP) | 1 ng & 10 ng / 250 nl | Increased hindleg scratching and face washing | C57BL/6 Mice | [7] |

| Oxytocin (OXT) | 100 ng (ICV) | Robust and long-lasting scratching response | Wild-type Mice | [9] |

Table 2: Effects of Conopressin on Locomotion and Gut Activity in Berghia stephanieae

| Peptide | Concentration | Behavioral Outcome | Species | Reference(s) |

| Conopressin | 10⁻⁶ M to 10⁻⁴ M | Suppressed exploration behavior across all concentrations | Berghia stephanieae (Nudibranch) | [11] |

| Conopressin | High concentration | Reduced locomotion, increased gut contractions, voiding | Berghia stephanieae (Nudibranch) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments in the study of Conopressin S.

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol is for the direct administration of Conopressin S into the cerebral ventricles of rodents to study its central effects.

-

Animal Preparation: Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), weighing 25-30g or 250-300g, respectively. Anesthetize the animal with isoflurane (B1672236) or a ketamine/xylazine mixture.

-

Stereotaxic Surgery:

-

Mount the anesthetized animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify and clean the bregma.

-

Drill a small hole through the skull above the target lateral ventricle. Typical coordinates for mice relative to bregma are: AP: -0.5 mm, L: ±1.0 mm, V: -2.0 to -2.5 mm from the skull surface.[15]

-

Implant a guide cannula (e.g., 26-gauge) to the desired depth.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Suture the incision and provide post-operative care, including analgesics. Allow for a recovery period of at least one week.

-

-

ICV Injection:

-

On the day of the experiment, gently restrain the conscious animal.

-

Remove the dummy cannula and insert an injector cannula (e.g., 33-gauge) that extends slightly beyond the guide cannula.

-

Infuse the Conopressin S solution (dissolved in sterile saline or artificial cerebrospinal fluid) at a slow rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.

-

Leave the injector in place for an additional minute to prevent backflow.

-

Replace the dummy cannula and return the animal to its home cage or the testing apparatus.

-

Protocol 2: Open Field Test for Locomotor Activity

This assay is used to assess general locomotor activity and exploratory behavior.

-

Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An automated tracking system (video camera and software) is used to record movement.

-

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the test.

-

Administer Conopressin S or vehicle via ICV injection at a predetermined time before the test.

-

Gently place the animal in the center of the open field arena.

-

Record activity for a set duration (e.g., 10-30 minutes).

-

Clean the arena thoroughly with 70% ethanol (B145695) between animals.

-

-

Data Analysis: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Protocol 3: Social Interaction Test

This test evaluates social preference and social novelty.

-

Apparatus: A three-chambered box. The two outer chambers can be accessed from the central chamber. Small, wire cages are placed in the outer chambers to hold stimulus mice.

-

Procedure:

-

Habituation (Phase 1): The test mouse is placed in the central chamber and allowed to explore all three empty chambers for 10 minutes.

-

Sociability Test (Phase 2): An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty cage is placed in the other side chamber. The test mouse is returned to the central chamber and allowed to explore for 10 minutes.

-

Social Novelty Test (Phase 3): A second, novel stranger mouse is placed in the previously empty cage. The test mouse is again allowed to explore for 10 minutes.

-

-

Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are recorded and analyzed to determine preference for the social stimulus over the empty cage (sociability) and the novel mouse over the familiar mouse (social novelty).

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for investigating Conopressin S behavioral effects.

Diagram 2: Conopressin S Signaling Pathway

Caption: Conopressin S signaling via the Gq/PLC/PKC pathway.

Mechanism of Action

Conopressin S exerts its behavioral effects by acting as an agonist at G-protein coupled receptors (GPCRs), primarily the V1a and oxytocin receptors.[3] The predominant signaling pathway for these receptors is through the Gq alpha subunit.[16]

-

Receptor Binding: Conopressin S binds to the extracellular domain of the V1aR or OTR.

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[12][17]

-

PLC Activation: The activated Gαq-GTP subunit stimulates phospholipase C (PLC).[2][16]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

Calcium Release and PKC Activation: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1] The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).[5][18]

-

Cellular Response: Activated PKC phosphorylates a variety of downstream target proteins, leading to changes in neuronal excitability, gene expression, and ultimately, the observed behavioral effects.

Conclusion and Future Directions

Conopressin S and its analogs are powerful pharmacological tools for dissecting the neurobiology of behavior. Their actions on vasopressin and oxytocin receptors in animal models have confirmed their roles in modulating grooming, locomotion, and potentially social and anxiety-related behaviors. The detailed protocols and pathway diagrams provided in this guide offer a foundation for researchers to design and execute rigorous experiments in this field.

Future research should focus on obtaining more granular quantitative data on the dose-response relationships of Conopressin S in a wider range of behavioral paradigms, particularly those assessing anxiety and social cognition. Furthermore, exploring the effects of chronic Conopressin S administration and utilizing more advanced techniques, such as region-specific microinjections and optogenetics, will be crucial for mapping the precise neural circuits through which these peptides exert their complex behavioral effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. Vasopressin-induced activation of protein kinase C in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vasopressin into the preoptic area increases grooming behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasopressin-induced grooming and scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxytocin-Induced Analgesia and Scratching Are Mediated by the Vasopressin-1A Receptor in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 13. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

- 14. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Activation of protein kinase C by oxytocin-related conopressin underlies pacemaker current in Lymnaea central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Conopressin S

Audience: Researchers, scientists, and drug development professionals.

Introduction: Conopressin S is a nonapeptide neurotoxin originally isolated from the venom of the marine cone snail, Conus striatus.[1][2] It is a structural and functional analog of the mammalian neurohypophysial hormones vasopressin and oxytocin (B344502), characterized by a disulfide bridge between the cysteine residues at positions 1 and 6, and a C-terminally amidated glycine.[3][4][5] The primary sequence of Conopressin S is Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH₂.[3][4] Conopressins are valuable pharmacological tools for studying G-protein coupled receptors (GPCRs), specifically the vasopressin/oxytocin receptor family.[3][6]

This application note provides a comprehensive protocol for the chemical synthesis of Conopressin S using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), a widely adopted and robust method for producing synthetic peptides.[7][8][9] The protocol covers all stages from resin preparation and automated or manual chain assembly to peptide cleavage, oxidative cyclization, purification, and final analysis.

Materials and Reagents

Protected Amino Acids

The following Fmoc-protected amino acids with appropriate side-chain protection are required for the synthesis.

| Amino Acid | Supplier Example | Side-Chain Protecting Group |

| Fmoc-Gly-OH | ChemPep | None |

| Fmoc-Arg(Pbf)-OH | ChemPep | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Fmoc-Pro-OH | ChemPep | None |

| Fmoc-Cys(Trt)-OH | ChemPep | Trt (Trityl) |

| Fmoc-Asn(Trt)-OH | ChemPep | Trt (Trityl) |

| Fmoc-Ile-OH | ChemPep | None |

Resins, Solvents, and Reagents

A comprehensive list of reagents needed for the entire synthesis workflow is provided below.

| Reagent/Material | Purpose | Recommended Grade/Purity |

| Rink Amide AM Resin (100-200 mesh) | Solid support for C-terminal amides | 0.5 - 1.0 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS | Peptide synthesis grade |

| Dichloromethane (DCM) | Solvent for washing and cleavage | ACS grade or higher |

| Piperidine (B6355638) | Fmoc deprotection agent | Reagent grade |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling/Activating agent | Reagent grade |

| N,N-Diisopropylethylamine (DIPEA) | Activation base | Reagent grade |

| Trifluoroacetic acid (TFA) | Cleavage and deprotection acid | Reagent grade, >99% |

| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade, >98% |

| Diethyl ether, cold | Peptide precipitation | Anhydrous, ACS grade |

| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade |

| Ammonium (B1175870) Bicarbonate (NH₄HCO₃) | Cyclization buffer | ACS grade or higher |

| Deionized Water (ddH₂O) | Buffers and HPLC mobile phase | 18.2 MΩ·cm |

Experimental Protocols

The synthesis of Conopressin S involves four main stages:

-

Linear peptide assembly on a solid support.

-

Cleavage from the resin and global side-chain deprotection.

-

Oxidative cyclization to form the disulfide bond.

-

Purification and analysis of the final product.

Protocol 1: Solid-Phase Synthesis of Linear Conopressin S

This protocol is based on a 0.1 mmol synthesis scale.

-

Resin Preparation:

-

Place 200 mg of Rink Amide AM resin (assuming 0.5 mmol/g loading) into a peptide synthesis vessel.

-

Swell the resin in 5 mL of DMF for 1 hour with gentle agitation.[10]

-

Drain the DMF.

-

-

Fmoc-Glycine Loading (First Amino Acid):

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add 5 mL of the piperidine solution to the resin and agitate for 3 minutes. Drain.

-

Repeat the piperidine treatment for an additional 10 minutes to ensure complete Fmoc removal from the Rink linker.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

In a separate vial, dissolve Fmoc-Gly-OH (5 eq, 0.5 mmol), HATU (5 eq, 0.5 mmol), and DIPEA (10 eq, 1.0 mmol) in 3 mL of DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Drain the vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Peptide Chain Elongation (Automated or Manual):

-

Perform the following cycle for each subsequent amino acid (Arg, Pro, Cys, Asn, Arg, Ile, Ile, Cys):

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Repeat with a 10-minute incubation.[7]

-

Washing: Wash the resin with DMF (5 x 5 mL).

-

Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (5 eq) with HATU (5 eq) and DIPEA (10 eq) in DMF for 5 minutes.[7] Add this solution to the resin and agitate for 45-60 minutes.

-

Washing: Wash the resin with DMF (3 x 5 mL).

-

-

After the final coupling (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection step as described above.

-

Wash the peptide-resin extensively with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under a vacuum.

-

Protocol 2: Cleavage and Deprotection

-

Preparation of Cleavage Cocktail:

-

Prepare a fresh cleavage cocktail with the following ratio: 95% TFA, 2.5% TIS, and 2.5% ddH₂O.[7] For the dried resin, prepare 10 mL of this solution.

-

CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.

-

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

-

Add the collected filtrate dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether.

-

A white precipitate (the crude peptide) will form.

-

Incubate the tube at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the tube at 4000 x g for 10 minutes. Decant and discard the ether.

-

Wash the peptide pellet twice with 20 mL of cold diethyl ether, centrifuging after each wash.

-

After the final wash, dry the crude linear peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

-

Protocol 3: Disulfide Bond Formation (Oxidative Cyclization)

-

Peptide Solubilization:

-

Dissolve the crude linear peptide in a minimal amount of 50% aqueous ACN.

-

-

Air Oxidation:

-

Prepare a 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer (pH ~8).

-

Add the dissolved peptide dropwise into a beaker containing the NH₄HCO₃ buffer, stirring vigorously. The final peptide concentration should be low (0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.

-

Leave the solution stirring gently, open to the air, at room temperature for 12-24 hours.

-

Monitor the reaction's completion by taking small aliquots and analyzing them with RP-HPLC and MS to observe the disappearance of the reduced peptide mass and the appearance of the oxidized (M-2 Da) peptide mass.

-

-

Lyophilization:

-

Once the reaction is complete, freeze the solution and lyophilize to remove the buffer and water, yielding the crude cyclized Conopressin S.

-

Protocol 4: Purification and Quality Control

-

Preparative RP-HPLC:

-

Dissolve the lyophilized crude cyclic peptide in a minimal volume of HPLC mobile phase A.

-

Purify the peptide using a preparative C18 RP-HPLC column.

-

Mobile Phase A: 0.1% TFA in ddH₂O.

-

Mobile Phase B: 0.1% TFA in ACN.

-

Gradient: A typical gradient would be 5-45% B over 40 minutes at a flow rate of 10-20 mL/min, monitoring absorbance at 220 nm.[12][13]

-

Collect fractions corresponding to the major peak.

-

-

Quality Control:

-

Analyze the collected pure fractions using analytical RP-HPLC to confirm purity (>95%).

-

Confirm the identity of the final product by Mass Spectrometry (e.g., ESI-MS) to verify the correct molecular weight for cyclized, amidated Conopressin S.

-

-

Final Product Preparation:

-

Pool the pure fractions, freeze, and lyophilize to obtain Conopressin S as a white, fluffy powder.

-

Store the final product at -20°C or lower.[4]

-

Summary of Synthesis Parameters

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value / Condition | Stage Reference |

| Synthesis Scale | 0.1 mmol | Protocol 2.1 |

| Resin Loading | 0.5 mmol/g | Protocol 2.1 |

| Amino Acid Equivalents | 5 eq per coupling | Protocol 2.1 |

| Coupling Reagent Equivalents | 5 eq HATU, 10 eq DIPEA | Protocol 2.1 |

| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | Protocol 2.1 |

| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5, v/v/v) | Protocol 2.2 |

| Cleavage Time | 2.5 hours at room temperature | Protocol 2.2 |

| Cyclization Buffer | 0.1 M NH₄HCO₃ (pH ~8) | Protocol 2.3 |

| Cyclization Time | 12-24 hours | Protocol 2.3 |

| Expected Final Yield | ~30% (for amidated peptides) | [7] |

Visualized Workflows and Pathways

Conopressin S Synthesis Workflow

The following diagram illustrates the complete experimental workflow for the solid-phase synthesis of Conopressin S.

Caption: Workflow for the solid-phase synthesis of Conopressin S.

Conopressin S Signaling Pathway

Conopressin S acts on vasopressin/oxytocin G-protein coupled receptors. The diagram below shows a simplified Gq signaling pathway, a common mechanism for V1 vasopressin receptors.

Caption: Simplified Gq signaling pathway for Conopressin S.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qyaobio.com [qyaobio.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Conopressin Peptide and Analogs [biosyn.com]

- 7. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Purification and characterization of a novel excitatory peptide from Conus distans venom that defines a novel gene superfamily of conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: HPLC Purification of Synthetic Conopressin S

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of synthetic Conopressin S using High-Performance Liquid Chromatography (HPLC). Conopressin S is a nonapeptide (Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2) originally isolated from the venom of the marine cone snail Conus striatus. As a member of the vasopressin/oxytocin superfamily, it is a valuable tool in pharmacological research.[1] The following protocols cover the synthesis, purification, and analysis of Conopressin S.

Overview of Conopressin S Synthesis and Purification

Synthetic Conopressin S is typically produced via solid-phase peptide synthesis (SPPS).[2] The crude peptide, cleaved from the resin, contains the desired product along with various impurities such as truncated or deletion sequences. Reversed-phase HPLC (RP-HPLC) is the most effective method for purifying the target peptide to a high degree of purity (>95%).[1] The process involves an initial analytical scale separation to determine the retention time of Conopressin S, followed by a scaled-up preparative purification to isolate the pure peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Conopressin S

A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of Conopressin S.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v)[2]

-

DMF, DCM, Diethyl ether

Protocol:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Couple the C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling agent like HATU and a base such as DIPEA.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the Conopressin S sequence (Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Arg(Pbf), Ile, Ile, Cys(Trt)).

-

After the final coupling step, remove the terminal Fmoc group.

-

Wash the peptide-resin extensively with DMF and DCM.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[2]

-

Precipitate the crude peptide with cold diethyl ether.

-

Centrifuge and decant the ether to obtain the crude Conopressin S peptide.

Analytical RP-HPLC of Crude Conopressin S

This step is crucial to determine the retention time of Conopressin S and to assess the purity of the crude product.

Instrumentation and Materials:

-

Analytical HPLC system with a UV detector

-

Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude synthetic Conopressin S

Protocol:

-

Dissolve a small amount of crude Conopressin S in Mobile Phase A.

-

Equilibrate the analytical C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the peptides using a linear gradient of Mobile Phase B.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Identify the peak corresponding to Conopressin S based on its expected retention time and mass spectrometric analysis of the collected peak.

Preparative RP-HPLC of Crude Conopressin S

This protocol is scaled up from the analytical method to purify a larger quantity of the peptide.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector and fraction collector

-

Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude synthetic Conopressin S

Protocol:

-

Dissolve the crude Conopressin S in a minimal amount of Mobile Phase A.

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Load the dissolved crude peptide onto the column.

-

Elute the peptides using a gradient optimized from the analytical run. A shallow gradient around the elution point of Conopressin S will improve resolution.

-

Monitor the elution at 214 nm and 280 nm.

-

Collect fractions corresponding to the main peak of Conopressin S.

-

Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the purified Conopressin S as a white powder.

Data Presentation

Table 1: Analytical HPLC Parameters for Conopressin S

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-30% B over 30 min[2][3] |

| Flow Rate | 1.0 mL/min |

| Detection | 214 nm, 280 nm |

| Injection Volume | 20 µL |

Table 2: Preparative HPLC Parameters for Conopressin S (Example)

| Parameter | Value |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Optimized based on analytical run (e.g., 15-25% B over 40 min) |

| Flow Rate | 15 mL/min (scaled from analytical) |

| Detection | 214 nm, 280 nm |

| Sample Loading | Up to 100 mg of crude peptide |

Table 3: Expected Purity and Yield of Conopressin S Purification

| Parameter | Value | Reference |

| Crude Purity | Variable | - |

| Final Purity | >95% | [1] |

| Overall Yield | ~15-30% | [2] |

Visualizations

Caption: Experimental workflow for the synthesis and purification of Conopressin S.

Caption: Generalized signaling pathway of Conopressin S via vasopressin/oxytocin receptors.

References

Application Note: Structural Elucidation of Conopressin S using 2D NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction